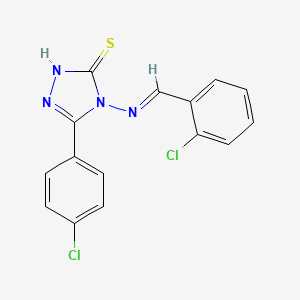![molecular formula C16H14N4O2 B12001413 [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea typically involves the reaction of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with urea under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted indole derivatives .
Applications De Recherche Scientifique
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholine esterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering cell cycle arrest .
Comparaison Avec Des Composés Similaires
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea can be compared with other indole derivatives such as:
1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative that acts as a plant hormone and has different biological activities compared to this compound.
Indole-3-carbinol: Another indole derivative known for its anticancer properties, but with a different mechanism of action and molecular targets.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Propriétés
Formule moléculaire |
C16H14N4O2 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
(1-benzyl-2-hydroxyindol-3-yl)iminourea |
InChI |
InChI=1S/C16H14N4O2/c17-16(22)19-18-14-12-8-4-5-9-13(12)20(15(14)21)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H2,17,22) |
Clé InChI |
IZKYCHGKZULGOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


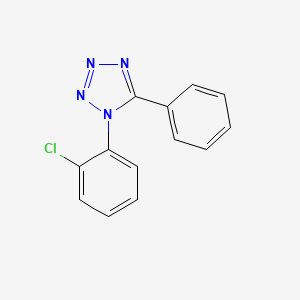
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)

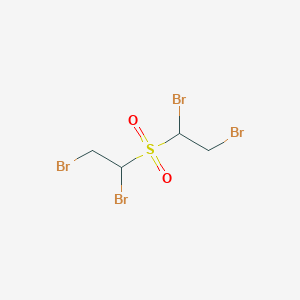


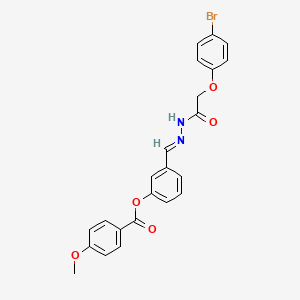
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
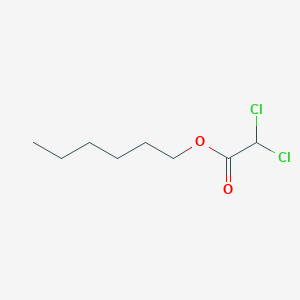
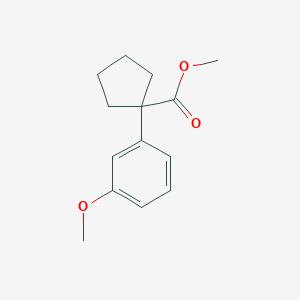

![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)
